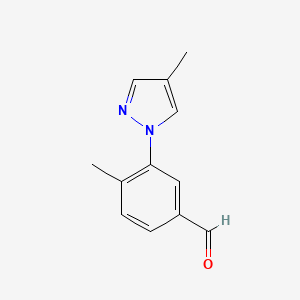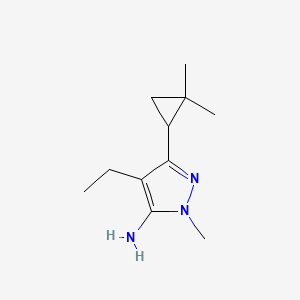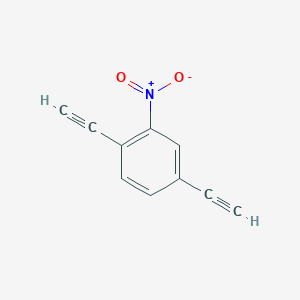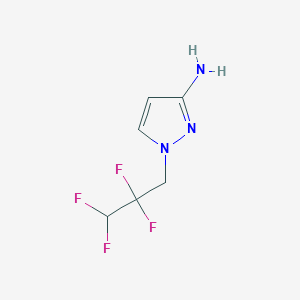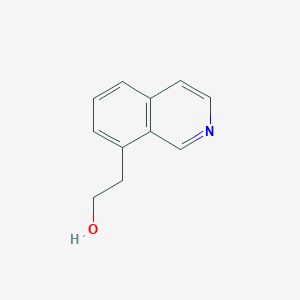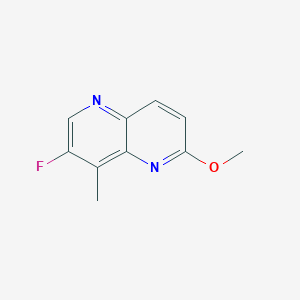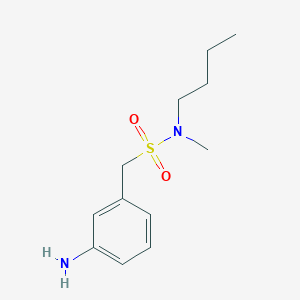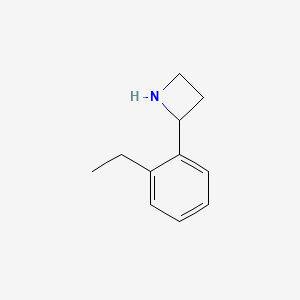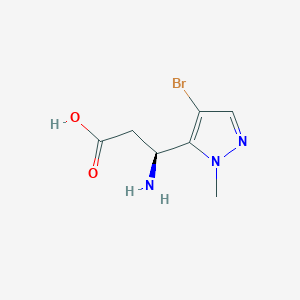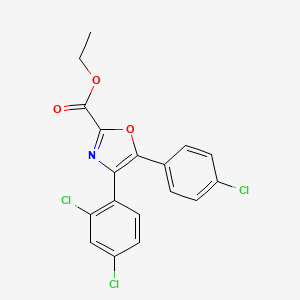
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylacetic acid in the presence of a base, followed by cyclization with ethyl oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction may produce oxazole-2-carboxylates.
Applications De Recherche Scientifique
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(4-chlorophenyl)-4-phenyl-oxazole-2-carboxylate
- Ethyl 5-(4-bromophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate
- Ethyl 5-(4-fluorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate
Uniqueness
Ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)oxazole-2-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its biological activity and chemical reactivity. The presence of multiple halogen atoms may enhance its stability and interaction with biological targets.
Propriétés
Formule moléculaire |
C18H12Cl3NO3 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
ethyl 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl3NO3/c1-2-24-18(23)17-22-15(13-8-7-12(20)9-14(13)21)16(25-17)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3 |
Clé InChI |
PIQPDAZGMGZRFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



